cassumunin A

描述

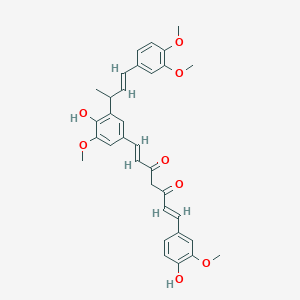

cassumunin A is a natural product found in Zingiber montanum with data available.

科学研究应用

Anti-Inflammatory Effects

Cassumunin A exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory mediators in various models:

- In vivo studies demonstrated its effectiveness in reducing carrageenan-induced paw edema in rats, with a notable reduction rate of 83.9% at a dosage of 300 mg/kg .

- In vitro assays showed that this compound inhibits nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides (LPS), indicating its potential to modulate inflammatory responses .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various studies:

- A comparative analysis revealed that this compound has a higher binding affinity to human ROS1 kinase receptors than traditional antioxidants like ascorbic acid and tocopherol, with binding affinities of -9.4 kcal/mol compared to -5.2 kcal/mol for ascorbic acid .

- Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related cellular damage .

Anticancer Properties

This compound's anticancer effects have been documented across multiple cancer cell lines:

- In vitro studies show that this compound induces apoptosis in human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells, affecting cell cycle regulation by downregulating cyclin-dependent kinases .

- The compound also demonstrates cytotoxicity against various cancer cell lines, including HepG2 and HT-1080, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Research has highlighted this compound's neuroprotective capabilities:

- In animal models of neurodegeneration, this compound facilitated neurogenesis and neurite growth in primary cultured rat cortical neurons, indicating its potential role in treating neurodegenerative diseases .

- It has been shown to protect neuronal cells from oxidative stress-induced damage, further supporting its therapeutic promise in neuroprotection .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

化学反应分析

Claisen Rearrangement and Heck Cross-Coupling

-

Starting Material : Derived from a known aldehyde precursor (e.g., o-vanillin) .

-

Reaction Sequence :

Aldol Condensation

Antioxidant Reactivity

Cassumunin A neutralizes reactive oxygen species (ROS) via redox reactions, protecting cells from oxidative stress .

Mechanistic Insights

-

Hydrogen Atom Transfer (HAT) : Phenolic hydroxyl groups donate hydrogen atoms to free radicals (e.g., - OH, RO- ), forming stabilized radicals .

-

Electron Delocalization : Conjugated diketone system enhances radical stability through resonance .

Experimental Evidence

-

In Thymocyte Assays : this compound (3 µM) reduced H₂O₂-induced cell death by 65%, outperforming ascorbic acid (-5.2 kcal/mol binding affinity vs. -9.4 kcal/mol for this compound) .

-

Molecular Docking : Binds to human ROS1 kinase receptor with -9.4 kcal/mol affinity, forming hydrogen bonds with Glu1990 and Thr1987 .

Oxidative Transformations

This compound undergoes reactions typical of phenolic curcuminoids.

Oxidation of Allylic Ethers

-

Iodine-Mediated Oxidation : Allylic ether moieties convert to α,β-unsaturated ketones in biphasic solvent systems (e.g., H₂O/CH₂Cl₂) .

-

Mechanism :

Keto-Enol Tautomerism

-

The β-diketone system undergoes tautomerism, influencing solubility and metal chelation .

-

Equilibrium : Favors enol form in polar solvents, enhancing antioxidant activity .

Structural Reactivity

Functional groups dictate site-specific reactions:

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Phenolic -OH | Radical scavenging, O-methylation | Demethylation under acidic conditions |

| Methoxy (-OCH₃) | Electron donation, steric hindrance | Limited electrophilic substitution |

| Conjugated Diene | Diels-Alder cycloaddition | [4+2] cycloaddition with dienophiles |

Comparative Antioxidant Activity

This compound outperforms natural and synthetic antioxidants in binding affinity and cellular protection :

| Compound | Binding Affinity (kcal/mol) | Cell Viability Improvement (%) |

|---|---|---|

| This compound | -9.4 | 65 |

| Ascorbic Acid | -5.2 | 20 |

| Tocopherol | -8.1 | 45 |

Stability and Degradation

常见问题

Basic Research Questions

Q. What are the established synthetic routes for cassumunin A, and what key reaction mechanisms underpin its synthesis?

- Methodological Answer : The total synthesis of this compound involves a five-step linear sequence, with critical steps including:

- Tandem [3,3]-sigmatropic rearrangement for constructing the diarylheptanoid backbone.

- SN2′ reaction to introduce stereochemical control.

- Aldol condensation for cyclization and functionalization.

- Yields for this compound and B synthesis are reported at 18–22% overall, while cassumunin C is synthesized in three steps with 25–30% yields .

- Key Tools : Reaction optimization via temperature control, solvent selection (e.g., THF or DCM), and catalytic systems (e.g., Lewis acids).

Q. How should researchers design experiments to assess this compound’s antioxidant activity?

- Methodological Answer :

- In vitro assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify antioxidant capacity.

- Cell-based models : Employ LPS-induced inflammation in macrophages (e.g., RAW 264.7 cells) to measure suppression of ROS (reactive oxygen species) and inflammatory markers (e.g., TNF-α, IL-6).

- Controls : Include curcumin as a reference compound due to structural and functional similarities .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for elucidating stereochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula.

- X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are obtainable.

- HPLC-PDA : Purity assessment using reverse-phase chromatography with photodiode array detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically review experimental conditions (e.g., cell lines, assay protocols, compound concentrations) to identify variability.

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions to reconcile discrepancies.

- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects or pathway crosstalk that may explain divergent results .

Q. What strategies optimize this compound’s synthetic yield and purity for scalable research applications?

- Methodological Answer :

- Reaction Parameter Screening : Test temperatures (−78°C to reflux), solvents (polar aprotic vs. non-polar), and catalysts (e.g., BF₃·OEt₂ for sigmatropic shifts).

- Purification Techniques : Employ flash chromatography with gradient elution or preparative HPLC to isolate enantiomerically pure fractions.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) and adjust reaction stoichiometry .

Q. How can researchers integrate this compound into broader studies on natural product synergism or drug combination therapies?

- Methodological Answer :

- Literature Mining : Use tools like SciFinder or Reaxys to identify structurally related compounds with documented synergies (e.g., curcuminoids).

- High-Throughput Screening (HTS) : Pair this compound with FDA-approved drugs in cell viability assays to uncover additive or antagonistic effects.

- Computational Modeling : Perform molecular docking to predict binding interactions with targets like COX-2 or NF-κB, followed by experimental validation .

Q. Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound bioactivity studies?

- Methodological Answer :

- Detailed Supplemental Information : Publish full experimental parameters (e.g., cell passage number, serum batch, incubation times).

- Open Data Repositories : Share raw NMR/MS spectra and assay datasets via platforms like Zenodo or Figshare.

- Collaborative Validation : Partner with independent labs to replicate key findings using identical protocols .

Q. Literature and Framework Integration

Q. How should researchers contextualize this compound within existing natural product research frameworks?

- Methodological Answer :

- PICO Framework : Define P opulation (e.g., inflammatory disease models), I ntervention (this compound dosage), C omparison (current therapeutics), and O utcome (e.g., reduced cytokine levels).

- FINER Criteria : Ensure research questions are F easible (e.g., synthetic accessibility), I nteresting (novel mechanisms), N ovel (understudied pathways), E thical (in vitro focus), and R elevant (therapeutic potential) .

属性

分子式 |

C33H34O8 |

|---|---|

分子量 |

558.6 g/mol |

IUPAC 名称 |

(1E,6E)-1-[3-[(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-yl]-4-hydroxy-5-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C33H34O8/c1-21(6-7-22-11-15-29(38-2)31(18-22)40-4)27-16-24(19-32(41-5)33(27)37)9-13-26(35)20-25(34)12-8-23-10-14-28(36)30(17-23)39-3/h6-19,21,36-37H,20H2,1-5H3/b7-6+,12-8+,13-9+ |

InChI 键 |

JNTVWGHEMUSWQN-BRLOHPTNSA-N |

手性 SMILES |

CC(/C=C/C1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)/C=C/C(=O)CC(=O)/C=C/C3=CC(=C(C=C3)O)OC)OC)O |

规范 SMILES |

CC(C=CC1=CC(=C(C=C1)OC)OC)C2=C(C(=CC(=C2)C=CC(=O)CC(=O)C=CC3=CC(=C(C=C3)O)OC)OC)O |

同义词 |

cassumunin A cassumunin-A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。